![molecular formula C7H8N4 B14197822 6,7-Dimethyltetrazolo[1,5-a]pyridine CAS No. 918941-04-5](/img/structure/B14197822.png)
6,7-Dimethyltetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring The presence of methyl groups at the 6 and 7 positions of the pyridine ring distinguishes this compound from other tetrazolo[1,5-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyltetrazolo[1,5-a]pyridine typically involves a multi-step process. One common method is the cyclization of 5-aminotetrazole with 2,3-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures (around 150-160°C) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced tetrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethyltetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antitumor agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
6,7-Dimethyltetrazolo[1,5-a]pyridine can be compared with other tetrazolo[1,5-a]pyridine derivatives, such as:
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
7-Methyltetrazolo[1,5-a]pyridine: Lacks the methyl group at the 6 position.
Tetrazolo[1,5-a]pyridine: Lacks both methyl groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
918941-04-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6,7-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-7-8-9-10-11(7)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
CNIJJEMELXEZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=NN2C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


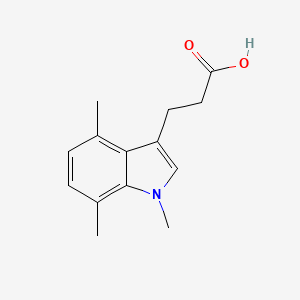
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
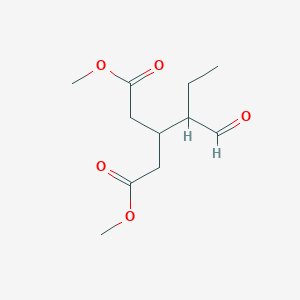
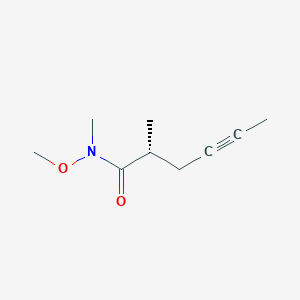
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
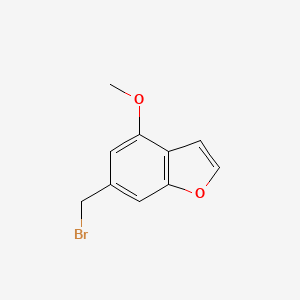
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)


![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
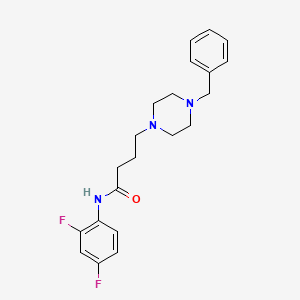
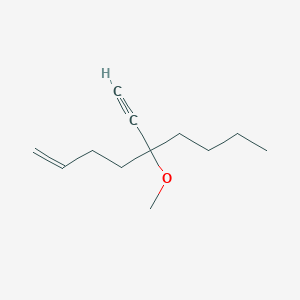
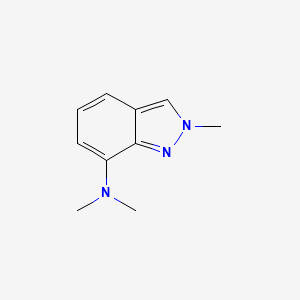
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
